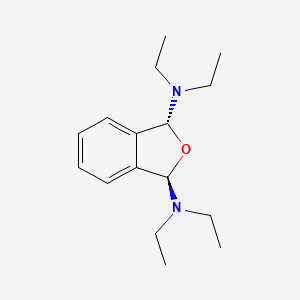
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring and two ethylamine groups. Its stereochemistry is defined by the (1R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of Ethylamine Groups: The ethylamine groups are introduced through nucleophilic substitution reactions, where ethylamine reacts with suitable leaving groups on the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the ethylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide: Another chiral compound with a different core structure but similar stereochemistry.
(1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-diol: Shares some structural features but differs in functional groups and overall activity.
Uniqueness
(1R,3R)-N~1~,N~1~,N~3~,N~3~-Tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine is unique due to its specific benzofuran core and the presence of two ethylamine groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63884-09-3 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
(1R,3R)-1-N,1-N,3-N,3-N-tetraethyl-1,3-dihydro-2-benzofuran-1,3-diamine |
InChI |
InChI=1S/C16H26N2O/c1-5-17(6-2)15-13-11-9-10-12-14(13)16(19-15)18(7-3)8-4/h9-12,15-16H,5-8H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
HALZTMDMUGVQOW-HZPDHXFCSA-N |
Isomeric SMILES |
CCN(CC)[C@H]1C2=CC=CC=C2[C@@H](O1)N(CC)CC |
Canonical SMILES |
CCN(CC)C1C2=CC=CC=C2C(O1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


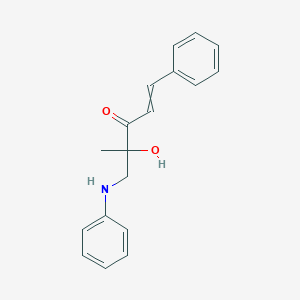
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
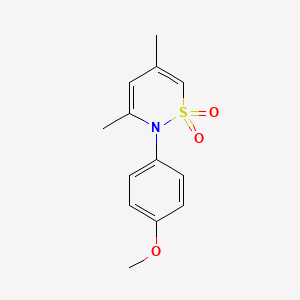
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)

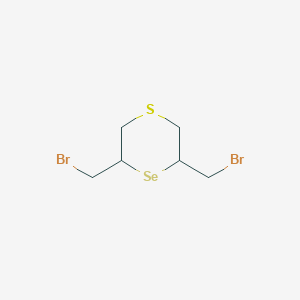

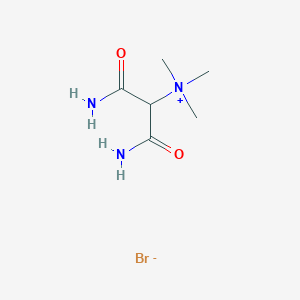
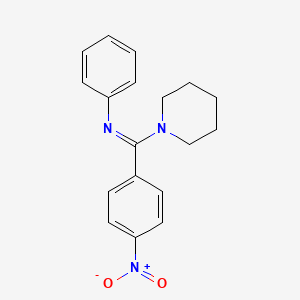
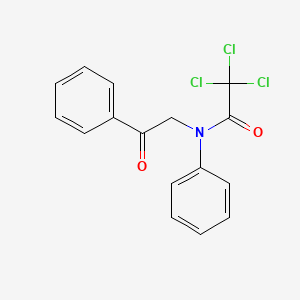

![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)
